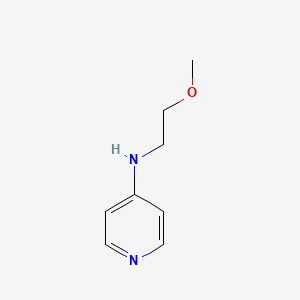

N-(2-methoxyethyl)pyridin-4-amine

Description

Significance of Pyridine-4-amine Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with widespread importance in both organic synthesis and medicinal chemistry. researchgate.net The pyridine nucleus is a key component in numerous natural products, including vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, pyridine derivatives are integral to drug design and development due to their ability to interact with biological targets like enzymes and proteins. researchgate.net Their unique chemical properties, including solubility and basicity, make them attractive scaffolds for creating new therapeutic agents. nih.gov

Pyridine-4-amine derivatives, a specific subset of these compounds, are particularly noteworthy. They serve as crucial intermediates in the synthesis of more complex molecules and are recognized for their potential in a range of therapeutic areas. Research has highlighted their promise as antimicrobial, anti-inflammatory, and even antitumor agents. ontosight.airesearchgate.net The versatility of the pyridine-4-amine scaffold allows for diverse chemical modifications, enabling the fine-tuning of their biological activities.

Role of N-Alkylated Pyridine Amine Structural Motifs in Chemical Space

The introduction of an alkyl group to the nitrogen atom of a pyridine amine, creating an N-alkylated structural motif, significantly expands the chemical space and potential applications of these compounds. N-alkylation can influence a molecule's physical and chemical properties, such as its polarity, solubility, and basicity. These modifications are crucial in medicinal chemistry for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The process of N-alkylation of pyridines can be achieved through various synthetic methods. researchgate.netrsc.org The regioselectivity of this reaction, determining whether the alkyl group attaches to the ring nitrogen or an exocyclic amine, is a key consideration for chemists. acs.org The ability to control this selectivity allows for the targeted synthesis of specific isomers with distinct biological activities. The resulting N-alkylated pyridine amines are prevalent in a wide array of biologically active compounds and functional materials.

Contextualization of the N-(2-methoxyethyl)pyridin-4-amine Moiety in Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, the this compound moiety represents a specific and valuable structural unit. Heterocyclic amines, which are organic compounds containing at least one ring with atoms of at least two different elements and an amine group, are ubiquitous in nature and synthetic chemistry. wikipedia.org

The pyridine ring in this compound is an aromatic six-membered heterocycle. libretexts.org The nitrogen atom in the pyridine ring is sp2-hybridized, contributing to the aromatic system and influencing the molecule's basicity. pressbooks.pub The presence of the N-(2-methoxyethyl) substituent at the 4-position introduces additional functional groups—an ether and a secondary amine—which can participate in hydrogen bonding and other intermolecular interactions. This specific combination of a pyridine core and a flexible, functionalized side chain makes this compound a versatile building block for constructing more complex molecules with tailored properties for various research applications.

| Property | Value |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| SMILES | COCCNC1=CC=NC=C1 |

| CAS Number | 1039993-73-1 |

Properties

IUPAC Name |

N-(2-methoxyethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHOLWYSEDQVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methoxyethyl Pyridin 4 Amine and Its Analogs

Strategies for the Construction of the Pyridine-4-amine Core Structure

The formation of the central pyridine-4-amine scaffold is a critical first step. Various synthetic routes have been developed, ranging from classical amination reactions on pyridine (B92270) precursors to more complex multi-component and one-pot strategies that allow for the rapid assembly of substituted pyridine derivatives.

Amination Reactions on Pyridine Precursors

Direct amination of the pyridine ring at the 4-position is a common and well-established method for the synthesis of the pyridine-4-amine core. One classical approach involves the reaction of pyridine with a suitable aminating agent. For instance, 4-aminopyridine (B3432731) can be prepared from pyridine through a two-stage process that utilizes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. Another established route proceeds via the N-oxidation of pyridine to form pyridine-N-oxide. This intermediate can then be nitrated to yield 4-nitropyridine-N-oxide, which is subsequently reduced to 4-aminopyridine using reagents like iron in the presence of mineral acids. researchgate.net The reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid can yield 4-aminopyridine in high yields, though by-products such as 4-aminopyridine-N-oxide may also be formed. researchgate.net

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the formation of C-N bonds and can be applied to the synthesis of aminopyridines from halopyridine precursors. chim.itnih.gov These methods offer a versatile and efficient means to introduce the amino group at the 4-position of the pyridine ring.

Multi-Component and One-Pot Synthesis Approaches for Pyridine Amine Derivatives

Multi-component reactions (MCRs) and one-pot syntheses provide an efficient and atom-economical alternative for the construction of highly substituted pyridine-4-amine derivatives. These reactions allow for the assembly of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.

One notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. researchgate.netnih.govppor.azpearson.com While this method traditionally requires high temperatures, modifications using acid catalysis can facilitate the cyclodehydration step under milder conditions. researchgate.net

Other one-pot methodologies for the synthesis of functionalized pyridines have also been developed. For instance, a one-pot, four-component reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene compound can be used to produce polysubstituted dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov

Introduction of the 2-Methoxyethyl Moiety

Once the pyridine-4-amine core is synthesized, the next crucial step is the introduction of the 2-methoxyethyl group onto the exocyclic nitrogen atom. This can be achieved through several synthetic strategies, primarily involving N-alkylation reactions or functional group interconversions.

N-Alkylation Reactions on Nitrogen Centers

Direct N-alkylation of 4-aminopyridine is a straightforward method for introducing the 2-methoxyethyl group. This typically involves the reaction of 4-aminopyridine with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl bromide or 2-chloroethyl methyl ether, in the presence of a base. researchgate.net To avoid potential side reactions, such as the formation of dialkylated products, the amino group of 4-aminopyridine can be protected, for example, as a Boc-carbamate, prior to alkylation. researchgate.net The use of a strong base, such as sodium hydride or potassium tert-butoxide, is often necessary to deprotonate the amine or the protected amine, facilitating the nucleophilic attack on the alkylating agent.

Reductive amination offers an alternative route for N-alkylation. This method involves the reaction of 4-aminopyridine with 2-methoxyacetaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. researchgate.netgoogle.com The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired N-(2-methoxyethyl)pyridin-4-amine.

Functional Group Interconversions for Methoxyethyl Group Incorporation

Functional group interconversions provide another versatile strategy for the introduction of the 2-methoxyethyl moiety. This approach involves first attaching a precursor group to the nitrogen atom of 4-aminopyridine, which is then chemically transformed into the desired 2-methoxyethyl group.

For example, 4-aminopyridine can be reacted with 2-bromoethanol to yield N-(2-hydroxyethyl)pyridin-4-amine. The hydroxyl group of this intermediate can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride, to afford this compound. This two-step process allows for a more controlled introduction of the methoxyethyl group.

Derivatization and Scaffold Modification Strategies

Further derivatization of the this compound scaffold is often necessary to explore the structure-activity relationship of these compounds. Modifications can be made to both the pyridine ring and the N-(2-methoxyethyl) side chain.

The pyridine ring of this compound is susceptible to electrophilic aromatic substitution reactions, although the electron-donating amino group directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. Halogenation, nitration, and sulfonation can be carried out under appropriate conditions to introduce various functional groups onto the pyridine ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, and alkynyl substituents, respectively, at pre-functionalized positions on the pyridine ring.

The N-(2-methoxyethyl) side chain also offers opportunities for modification. For example, the ether linkage can be cleaved under harsh conditions to reveal a hydroxyl group, which can then be further functionalized. Alternatively, if the synthesis starts with a different N-alkyl group containing a reactive handle, such as an ester or a ketone, a wide range of derivatives can be prepared through reactions at this functional group. For instance, an ester group on the side chain can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives. nih.gov

Chemical Transformations of the Pyridine Ring System

Modifying the pyridine ring is a fundamental strategy for creating analogs of this compound. These transformations allow for the introduction of various functional groups at different positions on the heterocyclic core, which can significantly alter the compound's chemical properties.

One powerful technique is the direct C-H functionalization of the pyridine ring. This modern approach avoids the need for pre-functionalized starting materials, such as halopyridines. C-H functionalization can be achieved using transition-metal catalysis to introduce alkyl, aryl, or other groups, offering a more atom-economical route to substituted pyridines beilstein-journals.org. For instance, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides allows for the introduction of various heteroaryl groups beilstein-journals.org.

Another approach involves the transformation of other heterocyclic systems into a pyridine ring. This method can provide access to complex substitution patterns that are difficult to achieve through direct functionalization. For example, functionalized 4-aminopyridines can be synthesized via the ring transformation of a nitropyrimidinone with active methylene compounds.

Pyridine N-oxides serve as versatile intermediates for functionalization. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. It also enables reactions that are not possible with the parent pyridine. Recent advances in photoredox catalysis utilize pyridine N-oxides to generate N-oxy radicals, which can then participate in a variety of transformations, including C-H functionalizations nih.govacs.orgnih.gov. This single-electron transfer (SET) chemistry opens new pathways for alkylation and other modifications nih.govacs.orgnih.gov.

Modifications at the N-(2-methoxyethyl)amine Substituent

Altering the N-(2-methoxyethyl)amine side chain is a common strategy to create analogs with diverse properties. This is most frequently accomplished by employing different primary or secondary amines during the initial synthesis, coupling them with a suitable pyridine precursor (e.g., 4-chloropyridine).

The Goldberg reaction , a copper-catalyzed cross-coupling method, is effective for N-arylation and N-alkylation of aminopyridines. A modified Goldberg protocol allows for the one-pot synthesis of various 2-alkyl(aryl)aminopyridines starting from 2-bromopyridine and different secondary formamides. In this process, an intermediate aminopyridine formamide is formed and subsequently cleaved in situ to yield the final N-substituted product in high yields nih.gov. This highlights how the choice of the starting amide directly determines the final N-substituent.

Direct N-alkylation of aminopyridines with alkyl halides is another fundamental method for modifying the substituent. The selectivity of mono- versus di-alkylation can be controlled by the choice of base and reaction conditions. For instance, nonsymmetrically dialkylated 4-aminopyridines can be prepared by the sequential reaction of a monoalkylated precursor with a strong base like t-BuOK followed by a different alkyl halide researchgate.net. This allows for precise control over the structure of the amine substituent. The use of a benzylic alcohol as an alkylating agent, promoted by a Lewis acid, has also proven effective for synthesizing specific aminopyridine-based catalysts chemrxiv.org.

Optimization of Synthetic Routes

Optimizing synthetic pathways is crucial for ensuring high yields, purity, and cost-effectiveness, as well as for minimizing environmental impact. Research in this area focuses on refining reaction conditions and developing greener methodologies.

Reaction Condition Optimization for Yield and Selectivity

The efficiency of synthesizing N-substituted aminopyridines is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, catalyst, and temperature.

In the N-alkylation of N-aminopyridinium salts, a precursor to secondary amines, the choice of base was found to be critical in determining the outcome. While weaker bases like cesium acetate led to the N-alkylated intermediate, stronger bases such as cesium carbonate promoted a one-pot alkylation and subsequent depyridylation to directly yield the desired secondary amine with 79% efficiency chemrxiv.org.

| Entry | Base | Product | Yield (%) |

|---|---|---|---|

| 1 | CsOAc | Alkylated Intermediate | 98 |

| 2 | KHCO₃ | Alkylated Intermediate | 93 |

| 3 | KOtBu | Secondary Amine | 68 |

| 4 | K₂CO₃ | Secondary Amine | 75 |

| 5 | Cs₂CO₃ | Secondary Amine | 79 |

Similarly, the chemoselective O-alkylation of pyrimidinones was optimized by screening solvents and reaction times. Switching the solvent from acetonitrile (B52724) to acetone and reducing the reaction time from 16 hours to just 30 minutes at reflux temperature increased the yield of the desired O-alkylated product from 87% to 95% nih.gov.

| Entry | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 h | Reflux | 87 |

| 2 | MeCN | 1 h | Reflux | 90 |

| 3 | Acetone | 1 h | Reflux | 92 |

| 4 | Acetone | 30 min | Reflux | 95 |

These examples demonstrate that systematic optimization of reaction parameters is a critical step in developing robust and efficient synthetic routes.

Sustainable and Green Chemistry Approaches in Pyridine Synthesis

In line with the growing emphasis on environmental responsibility, significant effort has been directed toward developing sustainable methods for pyridine synthesis ijarsct.co.in. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency ijarsct.co.innih.gov.

A major focus has been the development of transition-metal-free reactions jiaolei.groupthieme-connect.com. While transition metals are excellent catalysts, they can be toxic and costly. Metal-free alternatives, such as using formaldehyde as both a solvent and a carbon source for methylene insertion, provide a more sustainable pathway for C-H functionalization acs.org. Photocatalytic methods that operate without transition metals are also gaining prominence, using visible light to drive reactions under mild conditions acs.orgresearchgate.net.

Microwave-assisted synthesis is another green technique that dramatically reduces reaction times and often improves yields nih.gov. One-pot, multicomponent reactions conducted under microwave irradiation can produce novel pyridine derivatives in 2-7 minutes with yields of 82-94%, using ethanol as a benign solvent nih.gov.

Other green strategies that have been successfully applied to pyridine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, which improves efficiency and reduces waste bohrium.com.

Use of Eco-Friendly Catalysts and Solvents: This includes employing reusable solid catalysts like activated fly ash or using water as a solvent bhu.ac.inijpsonline.com.

Solvent-Free Reactions: Performing reactions without a solvent (mechanochemistry) can eliminate a major source of chemical waste ijarsct.co.inresearchgate.net.

Photocatalysis: Utilizing light to catalyze reactions allows for mild conditions and can open up unique reaction pathways not accessible by thermal methods acs.orgnih.govacs.org.

These sustainable approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective syntheses of pyridine derivatives nih.govresearchgate.net.

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyethyl Pyridin 4 Amine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

The pyridine ring exhibits a dual reactivity profile. It is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which creates a significant electron deficiency. uoanbar.edu.iqlibretexts.org This effect is somewhat counteracted by the electron-donating N-(2-methoxyethyl)amino group at the 4-position.

Electrophilic Substitution: Electrophilic attack on the unsubstituted pyridine ring requires harsh conditions and typically directs substitution to the 3-position. uoanbar.edu.iqlibretexts.org In N-(2-methoxyethyl)pyridin-4-amine, the powerful activating effect of the 4-amino group directs incoming electrophiles to the positions ortho to it, namely the 3- and 5-positions. However, the initial interaction of an electrophile or the acidic catalyst is often with the lone pair of electrons on the basic ring nitrogen, forming a pyridinium (B92312) salt. This further deactivates the ring, making substitution even more challenging. libretexts.org A common strategy to achieve substitution at the 4-position of pyridines involves the formation of a pyridine N-oxide, which activates the 2- and 4-positions for electrophilic attack. quimicaorganica.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2- and 4-positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by the electronegative nitrogen atom. uoanbar.edu.iqyoutube.com In the case of this compound, the 4-position is already occupied. Therefore, nucleophilic attack would preferentially occur at the 2- or 6-positions if a suitable leaving group were present. The amino group itself is not a viable leaving group. The classic Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, exemplifies this regioselectivity. wikipedia.org

| Reaction Type | Favored Positions | Controlling Factors | Reactivity Notes |

|---|---|---|---|

| Electrophilic Substitution | 3, 5 | Activating effect of the 4-amino group directs to ortho positions. Ring nitrogen is deactivating. | Requires harsh conditions; protonation of ring nitrogen can inhibit the reaction. uoanbar.edu.iqlibretexts.org |

| Nucleophilic Substitution | 2, 6 | Electron-withdrawing ring nitrogen stabilizes intermediates from attack at C2/C4/C6. | Requires a good leaving group at the target position. uoanbar.edu.iqyoutube.com |

The exocyclic secondary amine in this compound is a key center of reactivity. It is both basic and nucleophilic, readily participating in reactions with a variety of electrophiles. masterorganicchemistry.com

Nucleophilicity: The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines or ammonia. masterorganicchemistry.com The amino group can undergo reactions such as N-alkylation, N-acylation, and reactions with isocyanates to form ureas.

Reactions with Halogens: Studies on the parent compound, 4-aminopyridine (B3432731) (4-AP), demonstrate complex reactivity with halogens. Depending on the halogen and reaction conditions, outcomes can include the formation of charge-transfer complexes, protonation of the pyridine ring nitrogen, or the formation of ionic halonium species where an I⁺ ion is bridged between two pyridine rings. researchgate.netacs.orgacs.org For instance, the reaction of 4-AP with bromine in dichloromethane (B109758) leads to immediate protonation of the pyridine ring, followed by a slower bromination and dimerization process. researchgate.netacs.org

Oxidative and Reductive Transformations

Specific oxidation studies on this compound are not extensively documented. However, the reactivity can be inferred from the behavior of its constituent parts.

Pyridine Ring Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. quimicaorganica.org

Amine Group Oxidation: Secondary amines can be oxidized by various reagents, though the reactions can lead to a mixture of products. For instance, reaction with chlorinating agents can be complex. Mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary and secondary amines during chloramination suggest pathways involving the formation of an N-chloroamine intermediate, which can then undergo further oxidation. nih.govnih.gov

The reduction of functional groups on analogs of this compound is a synthetically important transformation. A key example is the reduction of a nitro group, as seen in the analog 2-((2-methoxyethyl)amino)-5-nitropyridine . evitachem.com The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis and can be accomplished using a variety of reagents. researchgate.net These methods are generally highly chemoselective, leaving other functional groups like the pyridine ring and ether linkage intact. google.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid or acetic acid. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl2) is a mild reagent for this conversion. commonorganicchemistry.com Sodium hydrosulfite (Na2S2O4) can also be used. wikipedia.org

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient for aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H2, Raney Ni | Ethanol solvent, room temperature/heat | Effective, can be used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Fe, HCl or Acetic Acid | Refluxing aqueous/alcoholic solution | A classic, robust, and economical method. commonorganicchemistry.com |

| SnCl2, HCl | Concentrated HCl, room temperature | A mild method often used for substrates with other reducible groups. commonorganicchemistry.com |

| Na2S2O4 | Aqueous or biphasic system | Can sometimes offer selectivity between multiple nitro groups. wikipedia.org |

Mechanistic Insights into Key Chemical Transformations

Electrophilic Substitution Mechanism: The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. For substitution on the pyridine ring, attack at the 3-position is electronically favored over the 2- or 4-positions. This is because the resonance structures for the intermediate of 3-substitution keep the positive charge on carbon atoms, whereas the intermediates for 2- and 4-substitution include an unfavorable resonance contributor with the positive charge on the electronegative nitrogen atom. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This is a two-step addition-elimination process. First, the nucleophile attacks an electron-deficient carbon atom (positions 2 or 4) to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. The key to this stabilization is the ability to delocalize the negative charge onto the ring nitrogen. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.comwikipedia.org

Mechanism of Amine Nucleophilicity: The reaction of the exocyclic secondary amine with an electrophile, such as an alkyl halide, typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair on the nitrogen atom attacks the electrophilic carbon, displacing the leaving group in a single, concerted step. docbrown.info

Elucidation of Reaction Mechanisms Involving Pyridine Amine Functionalities

The reactivity of the pyridine amine moiety in this compound is multifaceted, involving the lone pair of electrons on both the pyridine nitrogen and the exocyclic amino nitrogen. These functionalities allow the molecule to participate in a variety of chemical transformations.

The pyridine nitrogen, with its sp²-hybridized lone pair, imparts basicity to the molecule, enabling it to act as a proton acceptor or a Lewis base. nih.govnih.gov This basicity is a crucial factor in reactions where the pyridine ring coordinates to a metal center or participates in acid-catalyzed processes. The electron-withdrawing nature of the nitrogen atom in the pyridine ring decreases the electron density of the ring carbons, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. mdpi.com Conversely, this electronic characteristic makes the pyridine ring more amenable to nucleophilic attack, particularly at the 2- and 4-positions. nih.govuni.lu

The exocyclic amino group at the 4-position significantly influences the reactivity of the pyridine ring. The lone pair of the amino nitrogen can donate electron density into the aromatic system through resonance, thereby activating the ring towards certain reactions. This amino group can also act as a nucleophile itself, participating in reactions such as alkylation, acylation, and condensation. bldpharm.com In the context of this compound, the exocyclic nitrogen is a key site for coordination to metal ions, a fundamental aspect of its catalytic applications. pvpcollegepatoda.orgnih.gov

Mechanistic investigations of reactions involving pyridine amines often reveal a complex interplay of electronic and steric effects. For instance, in reactions with electrophiles, the initial site of attack can be either the pyridine nitrogen or the exocyclic amine, depending on the nature of the electrophile and the reaction conditions. Protonation, for example, typically occurs at the more basic pyridine nitrogen. nih.gov

Influence of the 2-Methoxyethyl Group on Reaction Outcomes

The 2-methoxyethyl group attached to the exocyclic nitrogen atom, while not directly participating in most chemical bond-forming or -breaking events at the pyridine amine core, plays a crucial role in modulating the reactivity and physical properties of this compound. This influence is primarily exerted through steric and electronic effects, as well as its potential for secondary interactions.

Steric Hindrance: The bulk of the 2-methoxyethyl group can sterically hinder the approach of reactants to the exocyclic amino nitrogen and, to a lesser extent, to the adjacent positions on the pyridine ring. This steric hindrance can influence the regioselectivity of reactions and the coordination geometry of metal complexes formed with this ligand.

Solubility and Physical Properties: The presence of the methoxyethyl group can significantly alter the solubility of the molecule and its metal complexes. The ether functionality can enhance solubility in more polar organic solvents, which can be advantageous for certain catalytic applications.

The following table summarizes the key functionalities of this compound and the influence of its structural components on its reactivity.

| Structural Component | Functionality | Influence on Reactivity |

| Pyridine Ring | Heteroaromatic system, Lewis base | Site for coordination to metal ions; susceptible to nucleophilic attack. nih.govuni.lu |

| Exocyclic Amine | Nucleophile, Lewis base | Donates electron density to the ring; primary coordination site for metal ions. |

| 2-Methoxyethyl Group | Substituent | Exerts steric hindrance; modifies solubility and electronic properties. |

Catalytic Applications and Mechanistic Aspects

The unique structural features of this compound, particularly the presence of two nitrogen donor atoms with differing electronic environments, make it an attractive candidate for use as a ligand in transition metal catalysis. The pyridine amine scaffold is a common motif in ligands designed for a wide range of catalytic transformations.

Role of Pyridine Amine Scaffolds as Ligands in Transition Metal Catalysis

Pyridine amine derivatives are versatile ligands that can stabilize transition metals in various oxidation states and coordination geometries. pvpcollegepatoda.orgnih.gov The pyridine nitrogen typically acts as a σ-donor, while the exocyclic amine can also coordinate to the metal center, forming a stable chelate ring. The nature of the substituents on the pyridine ring and the exocyclic amine can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. mdpi.com

In the case of this compound, the molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. The flexibility of the 2-methoxyethyl chain could allow for conformational changes that may be crucial during a catalytic cycle. The ether oxygen in the side chain also presents a potential third coordination site, which could lead to tridentate coordination or hemilabile behavior, where the ether oxygen reversibly coordinates and dissociates from the metal center. This hemilability can be a desirable feature in catalysis, as it can open up a coordination site for substrate binding.

The electronic properties of the pyridine amine ligand are critical to its function. Electron-donating groups on the pyridine ring generally increase the electron density at the metal center, which can enhance its reactivity in certain catalytic processes, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The 4-amino group is a strong electron-donating group, which makes the pyridine ring of this compound electron-rich.

Understanding Catalytic Mechanisms Mediated by Pyridine Amine Derivatives

The mechanisms of catalytic reactions mediated by transition metal complexes of pyridine amine derivatives are diverse and depend on the specific metal, the other ligands present, the reactants, and the reaction conditions. However, some general principles can be outlined.

A common mechanistic step involves the coordination of the substrate to the metal center, which is often facilitated by the dissociation of a weakly bound solvent molecule or another ligand. The electronic environment created by the pyridine amine ligand plays a crucial role in this step. For example, in cross-coupling reactions, the electron-rich nature of the this compound ligand could promote the initial oxidative addition of an aryl halide to the metal center.

The steric environment around the metal, dictated by the ligand, is also critical for controlling the selectivity of the reaction. The 2-methoxyethyl group, by occupying a certain space around the metal center, can influence which substrate or which face of a prochiral substrate can bind, thereby affecting the regioselectivity or enantioselectivity of the transformation.

The table below provides a hypothetical overview of how different properties of the this compound ligand might influence key steps in a generic catalytic cycle.

| Ligand Property | Potential Influence on Catalytic Mechanism |

| Bidentate N,N-Coordination | Forms a stable chelate, influencing the overall stability and geometry of the catalytic species. |

| Electron-Donating Nature | May promote oxidative addition steps and stabilize higher oxidation states of the metal center. |

| Steric Bulk of Methoxyethyl Group | Can influence substrate approach and the regioselectivity or stereoselectivity of the reaction. |

| Potential Hemilability of Ether Oxygen | Could facilitate substrate binding by creating a vacant coordination site. |

Structural Elucidation and Advanced Analytical Techniques for N 2 Methoxyethyl Pyridin 4 Amine

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the structure of N-(2-methoxyethyl)pyridin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry provide a comprehensive understanding of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, N-methyl-4-pyridinamine, specific chemical shifts are observed that help identify the positions of hydrogen atoms. For instance, in a CDCl₃ solvent, the methyl protons show a distinct signal. chemicalbook.comchemicalbook.com Similarly, for this compound, the protons on the pyridine (B92270) ring, the ethyl chain, and the methoxy (B1213986) group would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would typically appear in the downfield region, while the aliphatic protons of the methoxyethyl group would be found in the upfield region of the spectrum. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar secondary amine, N-methylcyclohexylamine, the carbon atom attached to the nitrogen is deshielded and absorbs at a lower field compared to other ring carbons. pressbooks.pub In this compound, the carbon atoms of the pyridine ring would have distinct chemical shifts, with those closer to the nitrogen atom being more deshielded. researchgate.net The carbon atoms of the 2-methoxyethyl group would also show characteristic signals.

| ¹H NMR Data for a Related Compound (N-(3-methoxyphenyl)pyridin-2-amine) in CDCl₃ |

| Chemical Shift (δ, ppm) |

| 8.19 (d, J = 5.0 Hz, 1H) |

| 7.56 – 7.38 (m, 2H) |

| 7.20 (t, J = 8.1Hz, 1H) |

| 6.98 – 6.81 (m, 3H) |

| 6.76 – 6.65 (m, 1H) |

| 6.65 – 6.53 (m, 1H) |

| 3.77 (s, 3H) |

Data sourced from a study on a related compound. rsc.org

| ¹³C NMR Data for a Related Compound (N-(3-methoxyphenyl)pyridin-2-amine) in CDCl₃ |

| Chemical Shift (δ, ppm) |

| 160.5 |

| 156.2 |

| 148.3 |

| 142.0 |

| 137.8 |

| 130.0 |

| 114.9 |

| 112.7 |

| 108.6 |

| 108.0 |

| 106.2 |

| 55.2 |

Data sourced from a study on a related compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in this compound.

Key IR Absorptions:

N-H Stretch: As a secondary amine, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. pressbooks.puborgchemboulder.com The absence of two bands in this region distinguishes it from a primary amine, and the presence of any band rules out a tertiary amine. orgchemboulder.comspectroscopyonline.com

C-N Stretch: The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ region. For the aliphatic part of the molecule, a medium or weak band is expected between 1250-1020 cm⁻¹. orgchemboulder.com

N-H Bend: A characteristic N-H wagging (out-of-plane bend) is expected for secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

C-O Stretch: The ether linkage (C-O-C) in the methoxyethyl group will show a strong stretching absorption band, typically in the 1150-1085 cm⁻¹ range.

| Expected IR Absorption Ranges for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H Stretch (secondary amine) | 3350-3310 (single, weak) pressbooks.puborgchemboulder.com | | C-H Stretch (aromatic) | 3100-3000 | | C-H Stretch (aliphatic) | 3000-2850 | | C=C and C=N Stretch (aromatic ring) | 1600-1450 | | C-N Stretch (aromatic) | 1335-1250 orgchemboulder.com | | C-N Stretch (aliphatic) | 1250-1020 orgchemboulder.com | | C-O Stretch (ether) | 1150-1085 | | N-H Wag (secondary amine) | 910-665 orgchemboulder.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure. The molecular weight of this compound is 152.20 g/mol . bldpharm.com The exact mass is 152.094963011 Da. nih.gov

Upon ionization in a mass spectrometer, the molecule will fragment in predictable ways. Common fragmentation pathways would involve the cleavage of the ethyl chain and the loss of the methoxy group. The analysis of the mass-to-charge ratio (m/z) of these fragments provides evidence for the proposed structure. For instance, a related compound, (2-methoxyethyl)[(pyridin-2-yl)methyl]amine, shows predictable adducts in mass spectrometry. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.

Analysis of Conformational Preferences and Chelate Ring Geometries in Related Complexes

When this compound acts as a ligand to form metal complexes, the methoxyethyl side chain can participate in chelation. X-ray crystallography of such complexes would provide insights into the conformational preferences of the ligand upon coordination. The geometry of the resulting chelate ring, typically a five- or six-membered ring, can be analyzed. The bite angle of the ligand and any distortions from ideal geometries in the coordination sphere of the metal ion are important parameters that can be determined from these studies.

Chromatographic and Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow of this compound, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and quantifying this compound in various samples. cmes.orghelixchrom.com The technique's versatility allows for the development of specific methods tailored to the compound's physicochemical properties. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comthermofisher.com

For purity assessment, a gradient elution is often employed to separate the main compound from any potential impurities. The quantification of this compound is achieved by creating a calibration curve using standards of known concentration. The area under the peak corresponding to the compound in the chromatogram is directly proportional to its concentration. thermofisher.com Detection is commonly performed using a UV detector at a wavelength where the pyridine moiety exhibits maximum absorbance. cmes.org

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. bre.com However, due to the relatively low volatility and polar nature of this compound, direct GC analysis can be challenging, often leading to poor peak shape and column adsorption. labrulez.com To overcome these issues, derivatization is typically required to convert the amine into a more volatile and less polar derivative. thermofisher.com

Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net The choice of a suitable capillary column, such as one with a polar stationary phase, is crucial for achieving good separation of the derivatized analyte from other volatile components in the sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This makes it an invaluable tool for the analysis of this compound in complex matrices and for comprehensive impurity profiling. researchgate.net The use of LC-MS allows for the detection and identification of trace-level impurities that may not be visible with a standard UV detector. nih.gov

In a typical LC-MS workflow, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for polar molecules like this compound. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that aid in structural elucidation of the parent compound and its impurities. researchgate.netnih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings involving this compound. scispace.comich.org This process adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgich.orgeuropa.eu

Method development focuses on optimizing the analytical conditions to achieve the desired performance characteristics. For an HPLC method, this includes selecting the appropriate column, mobile phase composition, and detector settings to ensure good resolution, peak shape, and sensitivity for this compound and its potential impurities. ptfarm.plsielc.com

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. scispace.com The validation process involves evaluating several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Table 2: Typical Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |

A thoroughly validated analytical method provides confidence in the quality and integrity of the data generated in research studies involving this compound.

Computational Chemistry and Theoretical Studies of N 2 Methoxyethyl Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting a molecule's properties from its electronic structure.

Density Functional Theory (DFT) Applications for Molecular Properties

No dedicated studies employing Density Functional Theory (DFT) to analyze the molecular properties of N-(2-methoxyethyl)pyridin-4-amine have been identified in a thorough search of scientific literature. While DFT is a widely used method for investigating the geometry, electronic properties, and reactivity of pyridine (B92270) derivatives, specific findings for the title compound are not available.

Ab Initio Methods for Electronic Structure and Energetics

Similarly, there is a lack of published research utilizing ab initio methods to investigate the electronic structure and energetics of this compound. While these high-level computational methods could provide precise data on the molecule's stability and electronic configuration, no such analyses have been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and dynamic behavior of flexible molecules.

Conformational Analysis of the N-(2-methoxyethyl) Substituent

A detailed conformational analysis of the N-(2-methoxyethyl) substituent in this compound has not been documented. Such a study would be essential to understand the preferred spatial arrangements of the methoxyethyl chain, which can significantly influence the molecule's interaction with biological targets.

Chemical Reaction Modeling and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and to model chemical reactions. nih.gov DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. For instance, DFT studies have been used to analyze the substituent effects on the electron-donating efficacy of pyridine, which is crucial for its reactivity. researchgate.net

Transition state analysis is a key component of reaction modeling. The transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism of the reaction. Computational methods can be used to locate and characterize transition state structures, and the energy of the transition state (the activation energy) determines the reaction rate. Theoretical investigations into the gas-phase reaction of pyridine with atomic chlorine have used computational methods to calculate the barrier heights for different reaction pathways, thereby identifying the most favorable routes. nih.gov

A combined experimental and theoretical study on the reaction of pyridine with excited nitrogen atoms unveiled the complex reaction mechanism, which involves the formation of 7-membered-ring structures that subsequently evolve. nih.gov Such detailed mechanistic insights are made possible through the synergy of experimental data and high-level theoretical calculations.

The table below outlines the computational approaches used in chemical reaction modeling.

| Computational Method | Application in Reaction Modeling | Example from Pyridine Chemistry |

| Density Functional Theory (DFT) | Calculating the geometries and energies of reactants, products, intermediates, and transition states. nih.gov | Investigating the intermediates in nickel pyridinethiolate catalyzed proton reduction. rsc.org |

| Transition State Search Algorithms | Locating the saddle point on the potential energy surface corresponding to the transition state. | Identifying the transition states for the addition and H-abstraction reactions of pyridine with atomic chlorine. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to the reactants and products. | Confirming that a calculated transition state connects the correct reactants and products in a modeled reaction. |

| Kinetic Modeling | Predicting reaction rates based on calculated activation energies. | Estimating the rate constants for the different channels of the reaction between pyridine and atomic chlorine. nih.gov |

In Coordination Chemistry and Ligand Design

The ability of this compound to bind to metal ions through its multiple heteroatoms makes it a compelling ligand for the design of novel coordination complexes.

The geometry and electronic properties of this compound allow it to act as a chelating ligand. It can potentially bind to a metal center in a bidentate fashion using the pyridine nitrogen and the secondary amine nitrogen (forming an N,N' chelate) or in a tridentate fashion by also involving the ether oxygen (forming an N,N',O chelate). Pyridine and its derivatives are known to form stable complexes with a variety of transition metals, including copper(II), iron(II), and cobalt(II). mdpi.comwikipedia.orgnsf.gov

The formation of a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The flexibility of the ethyl chain allows the ligand to adopt a low-energy conformation to accommodate the preferred coordination geometry of different metal ions. The coordination behavior of aminopyridines is well-established, with the pyridine nitrogen being a primary binding site and the exocyclic amine participating in chelation to form stable five- or six-membered rings with the metal center. nih.govekb.eg

Table 1: Potential Metal Coordination Sites of this compound

| Potential Donor Atom | Atom Type | Role in Coordination |

|---|---|---|

| Pyridine Nitrogen | sp² Nitrogen | Primary binding site, part of the aromatic system. libretexts.org |

| Secondary Amine Nitrogen | sp³ Nitrogen | Can participate in chelation, forming a stable ring with the metal. |

Metal complexes featuring aminopyridine ligands have found extensive use in catalysis. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. For example, iron(II) complexes with aminopyridine ligands have been successfully used as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov Similarly, nickel and palladium complexes supported by amine-pyridine ligands are effective for olefin polymerization. mdpi.com

By incorporating this compound as a ligand, new catalysts could be developed. The methoxyethyl side chain could influence the catalyst's properties in several ways:

Solubility : The ether group can enhance solubility in specific organic solvents.

Steric Hindrance : The bulk of the substituent can influence the accessibility of the metal center, affecting substrate binding and selectivity.

Electronic Effects : The electron-donating nature of the amine and ether groups can modulate the electron density at the metal center, thereby tuning its catalytic activity. nsf.gov

The design of such complexes allows for systematic studies into how ligand architecture impacts catalytic performance in important chemical transformations.

Development of Chemical Biology Probes and Research Tools

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or biomolecule. febs.org The development of such tools is crucial for target validation in drug discovery. The aminopyridine scaffold is a promising starting point for designing such probes due to its presence in many bioactive molecules and its potential for fluorescence. nih.gov

This compound could serve as an intermediate or fragment in the synthesis of more complex chemical probes. For instance, N-substituted aminopyridines are key intermediates in the synthesis of serotonin (5-HT1A) receptor imaging agents, which are used in neuroscience research. nih.gov The methoxyethyl group can improve pharmacokinetic properties like cell permeability and metabolic stability, which are critical for effective probes.

While aminopyridines can exhibit intrinsic fluorescence, they can also be functionalized to create "click-and-probe" molecules. nih.gov An azide or alkyne group could be incorporated, allowing the molecule to be attached to a biological target via click chemistry, with a subsequent change in fluorescence indicating successful binding. Although this compound has not been explicitly developed as a chemical probe, its structural components are relevant to the design principles used in this field. nih.govresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine (B3432731) |

| isonicotinohydrazide |

| 1,3,4-oxadiazole |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-methoxyethyl)pyridin-4-amine, and how is its purity validated?

- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) using 4-aminopyridine and 2-methoxyethyl halides. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) with a base (e.g., KCO) and a catalyst system (e.g., Pd(OAc)/XPhos). Post-synthesis, purity is confirmed by HPLC (>99%) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can reaction conditions be optimized to improve yield?

- Methodology : Systematic variation of catalysts (e.g., Pd vs. Cu-based systems), solvents (polar aprotic vs. ethereal), and temperature (80–120°C) can enhance yield. For example, using microwave-assisted synthesis reduces reaction time and improves efficiency. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal endpoints .

Advanced Research Questions

Q. Which computational methods predict the molecular arrangement of this compound in layered materials?

- Methodology : Classical molecular dynamics (MD) simulations and density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) are used to model intercalation in zirconium sulfophenylphosphonate. Simulations incorporate van der Waals interactions and periodic boundary conditions to replicate experimental X-ray diffraction data .

Q. How do structural modifications (e.g., methyl or nitro groups) affect biological activity?

- Methodology : Analog synthesis (e.g., 3-methyl or 3-nitro derivatives) followed by in vitro receptor binding assays (e.g., A adenosine receptor antagonism) reveals structure-activity relationships (SAR). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations correlate substituent effects with binding affinity .

Q. What strategies are effective for designing derivatives with targeted receptor interactions?

- Methodology : Fragment-based drug design (FBDD) combined with in vitro screening (e.g., cAMP accumulation assays) identifies pharmacophores. For example, replacing the methoxyethyl group with a furan moiety enhances selectivity for adenosine receptors. Pharmacokinetic profiling (e.g., microsomal stability assays) guides lead optimization .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies between computational and experimental molecular arrangement data?

- Methodology : Cross-validate MD/DFT predictions with experimental techniques like powder XRD and BET surface area analysis. Adjust force field parameters (e.g., partial charges) to better match observed interlayer spacing. Statistical error analysis (e.g., root-mean-square deviation) quantifies model accuracy .

Q. How to analyze thermodynamic stability of derivatives using computational chemistry?

- Methodology : Hybrid DFT functionals (e.g., B3LYP or M06-2X) calculate Gibbs free energy changes () for tautomerization or degradation pathways. Compare with experimental thermogravimetric analysis (TGA) data. Basis sets (e.g., 6-311+G(d,p)) and solvent continuum models (e.g., PCM) improve accuracy .

Methodological Considerations

Q. What spectroscopic techniques characterize the electronic environment of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.